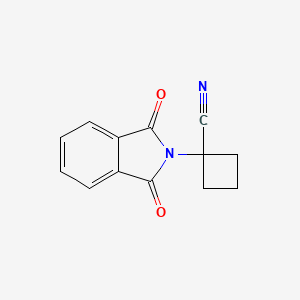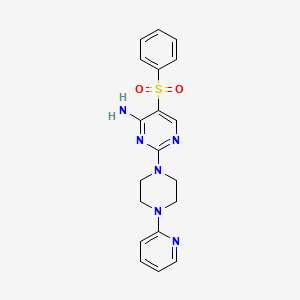
5-(苯磺酰基)-2-(4-(吡啶-2-基)哌嗪-1-基)嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" is a derivative of pyrimidine, which is a class of compounds known for their role in pharmaceuticals, particularly as antagonists for various receptors. The phenylsulfonyl group and the piperazinyl substituent suggest that the compound may have biological activity, potentially interacting with serotonin receptors based on the structural similarities to compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of catalysts and specific solvents to achieve high yields. For instance, a series of (4-(5-amino-4-phenylpyrimidine)-2-yl)piperazine)-1-ketones derivatives were synthesized using HATU as a catalyst and DCM as a solvent, achieving yields above 72% . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a phenylsulfonyl group and a piperazinyl group attached to the pyrimidine ring can influence the molecule's conformational flexibility and its ability to form intramolecular hydrogen bonds, which are important for high potency and selectivity in receptor antagonism . The size and shape of the molecule, described by gyration radii, also play a role in the potency of these compounds as antagonists .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. The addition of a positively ionizable group (PI) to the pyrimidine ring, as seen in some derivatives, can alter the compound's cLogP values without significantly affecting potency or selectivity, suggesting that modifications to the pyrimidine core can be made to adjust the compound's ADME characteristics without compromising its interaction with the receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a phenylsulfonyl group can increase the selectivity of the compound for certain serotonin receptors, as seen in the case of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines . The specific properties of "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" would need to be experimentally determined, but insights can be drawn from related compounds.
科学研究应用
合成与表征
与 "5-(苯磺酰基)-2-(4-(吡啶-2-基)哌嗪-1-基)嘧啶-4-胺" 密切相关的化合物的合成和表征已被广泛探索。例如,Mittal 等人 (2011) 合成了一系列具有显着抗菌活性的取代三环化合物。这些化合物衍生自涉及苯磺酰基和哌嗪基团的反应,展示了一种合成和生物学评估的方法 (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011)。类似地,Abdalha 等人 (2011) 使用微波辐射开发了新的四氢苯并噻吩和四氢苯并噻吩嘧啶衍生物,展示了将嘧啶和哌嗪部分并入杂环骨架的多功能性 (A. A. Abdalha et al., 2011)。
抗菌活性
"5-(苯磺酰基)-2-(4-(吡啶-2-基)哌嗪-1-基)嘧啶-4-胺" 衍生物的一个关键应用领域是抗菌剂的开发。Radi 等人 (2005) 强调了 4-二烷基氨基-2-甲基磺酰基-6-乙烯基嘧啶的合成,展示了此类化合物在创建新型抗菌剂中的潜力 (M. Radi et al., 2005)。El-Wahab 等人 (2015) 的工作对此进行了补充,他们合成了新的嘧啶衍生物,并将其物理掺入聚氨酯清漆和印刷油墨浆中,证明了它们的抗菌功效 (H. A. El-Wahab et al., 2015)。
受体研究和生物活性
该化合物及其衍生物还已在受体研究和生物活性调查中找到应用。例如,Zajdel 等人 (2009) 合成了一系列含有胍的芳基磺酰胺,并评估了它们对 5-HT(1A)、5-HT(2A) 和 5-HT(7) 受体的选择性,展示了该化合物作为 5-HT(7) 配体开发的结构核心的潜力 (P. Zajdel et al., 2009)。
属性
IUPAC Name |
5-(benzenesulfonyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c20-18-16(28(26,27)15-6-2-1-3-7-15)14-22-19(23-18)25-12-10-24(11-13-25)17-8-4-5-9-21-17/h1-9,14H,10-13H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBNCWEYUUWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenoxy]benzamide](/img/structure/B2545220.png)
![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)
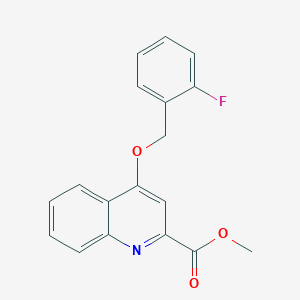
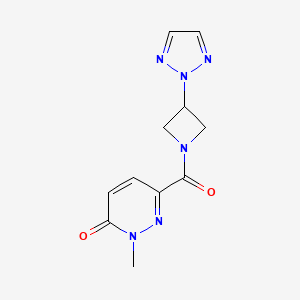
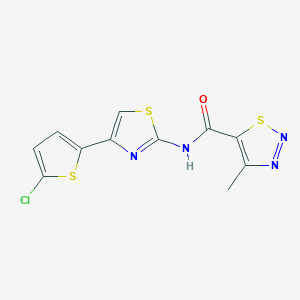
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)
